molecular formula C14H22ClNO B5830274 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine

2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine

Cat. No.: B5830274
M. Wt: 255.78 g/mol
InChI Key: KYDHSOXTISNUBC-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine is an organic compound characterized by its phenoxy structure with chloro and dimethyl substitutions

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO/c1-5-16(6-2)7-8-17-13-9-11(3)14(15)12(4)10-13/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDHSOXTISNUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine typically involves the reaction of 4-chloro-3,5-dimethylphenol with diethylamine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Potassium carbonate or sodium hydroxide

Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on cellular processes and enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid
  • 4-Chloro-3,5-dimethylphenol
  • 2-(4-Chloro-3,5-dimethylphenoxy)acetic acid

Comparison: 2-(4-Chloro-3,5-dimethylphenoxy)-N,N-diethylethanamine is unique due to its diethylamine substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

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